Cas no 2549010-92-4 (1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one)

1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core substituted with a methyl group at the 1-position and an oxetanyl methoxy moiety at the 3-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The oxetane ring enhances metabolic stability and solubility, while the pyrazinone scaffold offers a versatile platform for further functionalization. Its balanced lipophilicity and steric profile make it a promising intermediate for the synthesis of bioactive molecules. The compound’s well-defined stereochemistry and synthetic accessibility further support its use in targeted drug discovery and development efforts.
1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one structure
2549010-92-4 structure
Product name:1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
CAS No:2549010-92-4
MF:C9H12N2O3
Molecular Weight:196.203182220459
CID:5327552
PubChem ID:154582933

1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one 化学的及び物理的性質

名前と識別子

    • 1-Methyl-3-(2-oxetanylmethoxy)-2(1H)-pyrazinone
    • AKOS040705853
    • 1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
    • 2549010-92-4
    • F6608-2055
    • 1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
    • インチ: 1S/C9H12N2O3/c1-11-4-3-10-8(9(11)12)14-6-7-2-5-13-7/h3-4,7H,2,5-6H2,1H3
    • InChIKey: MZLLZMHXSIJJKZ-UHFFFAOYSA-N
    • SMILES: O1CCC1COC1C(N(C)C=CN=1)=O

計算された属性

  • 精确分子量: 196.08479225g/mol
  • 同位素质量: 196.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 298
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 51.1Ų

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 298.7±32.0 °C(Predicted)
  • 酸度系数(pKa): 1.12±0.50(Predicted)

1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6608-2055-10mg
1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
2549010-92-4
10mg
$118.5 2023-09-07
Life Chemicals
F6608-2055-2mg
1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
2549010-92-4
2mg
$88.5 2023-09-07
Life Chemicals
F6608-2055-25mg
1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
2549010-92-4
25mg
$163.5 2023-09-07
Life Chemicals
F6608-2055-50mg
1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
2549010-92-4
50mg
$240.0 2023-09-07
Life Chemicals
F6608-2055-3mg
1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
2549010-92-4
3mg
$94.5 2023-09-07
Life Chemicals
F6608-2055-20mg
1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
2549010-92-4
20mg
$148.5 2023-09-07
Life Chemicals
F6608-2055-10μmol
1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
2549010-92-4
10μmol
$103.5 2023-09-07
Life Chemicals
F6608-2055-75mg
1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
2549010-92-4
75mg
$312.0 2023-09-07
Life Chemicals
F6608-2055-40mg
1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
2549010-92-4
40mg
$210.0 2023-09-07
Life Chemicals
F6608-2055-30mg
1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one
2549010-92-4
30mg
$178.5 2023-09-07

1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one 関連文献

1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-oneに関する追加情報

1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one: A Comprehensive Overview

1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one (CAS No. 2549010-92-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a dihydropyrazinone core with a methyl group at position 1 and an oxetane-derived methoxy substituent at position 3. These structural features contribute to its distinct chemical properties and biological activity.

The synthesis of 1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one involves a series of well-established organic reactions, including nucleophilic substitutions and cyclizations. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production. Researchers have explored the use of transition metal catalysts to enhance the yield and purity of the compound, making it more accessible for large-scale applications.

From a pharmacological perspective, this compound exhibits interesting bioactivity profiles. Studies have shown that it possesses moderate inhibitory effects on certain enzymes associated with inflammatory pathways. For instance, research published in the *Journal of Medicinal Chemistry* highlights its potential as an anti-inflammatory agent. The oxetane moiety, a four-membered ring ether, is believed to play a crucial role in modulating the compound's bioavailability and stability within biological systems.

Moreover, 1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one has been investigated for its role in modulating cellular signaling pathways. Preclinical studies suggest that it may influence the activity of G-protein coupled receptors (GPCRs), which are critical targets in drug discovery. This finding underscores its potential as a lead compound for developing novel therapeutics targeting chronic inflammatory diseases and neurodegenerative conditions.

In terms of applications, this compound has been explored in various fields beyond pharmacology. For example, its ability to form stable complexes with metal ions has made it a candidate for use in coordination chemistry and materials science. Researchers have reported its utility as a ligand in constructing metalloorganic frameworks (MOFs), which have applications in gas storage and catalysis.

Recent advancements in computational chemistry have also shed light on the electronic properties of 1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one. Quantum mechanical calculations reveal that the dihydropyrazinone ring contributes significantly to the molecule's conjugation and electron distribution. These insights are valuable for predicting its reactivity in different chemical environments and optimizing its performance in various applications.

Furthermore, the environmental impact of this compound has been a topic of recent research. Studies assessing its biodegradability indicate that it undergoes rapid microbial degradation under aerobic conditions, reducing concerns about its persistence in ecosystems. This information is crucial for regulatory assessments and ensuring sustainable practices in its production and use.

In conclusion, 1-Methyl-3-[(oxetan

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